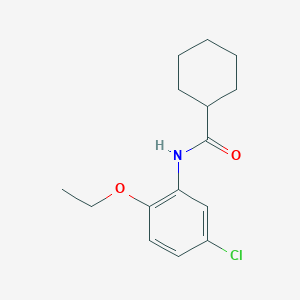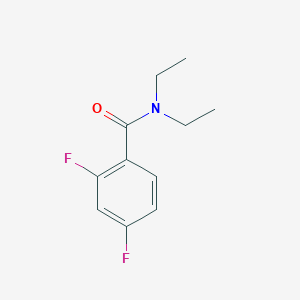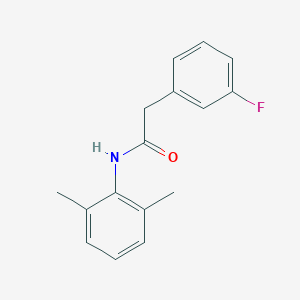![molecular formula C22H21N3O5S2 B250128 4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B250128.png)
4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes methoxy, sulfonyl, and carbonothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Methoxyphenylamine Intermediate: This step involves the reaction of 4-methoxyaniline with sulfonyl chloride under basic conditions to form 4-{[(4-methoxyphenyl)amino]sulfonyl}aniline.
Coupling Reaction: The intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or
Properties
Molecular Formula |
C22H21N3O5S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-methoxy-N-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-17-11-7-16(8-12-17)25-32(27,28)18-13-9-15(10-14-18)23-22(31)24-21(26)19-5-3-4-6-20(19)30-2/h3-14,25H,1-2H3,(H2,23,24,26,31) |
InChI Key |
UIRUSJMTYCAKKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)
![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B250066.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
